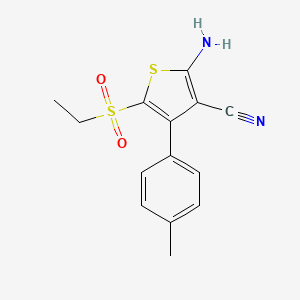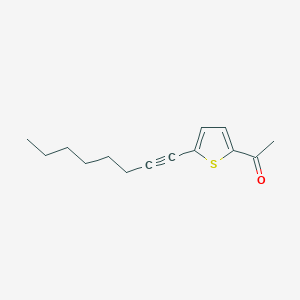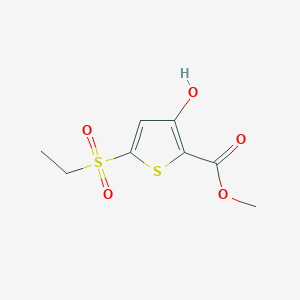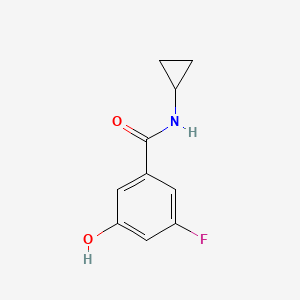
(R)-chloromethyl 2-((tert-butoxycarbonyl)amino)pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-chloromethyl 2-((tert-butoxycarbonyl)amino)pentanoate is a chiral compound that belongs to the class of amino acid derivatives. It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is widely used to protect amino groups during chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-chloromethyl 2-((tert-butoxycarbonyl)amino)pentanoate typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. This forms the tert-butoxycarbonyl-protected amino acid.
Formation of the Ester: The protected amino acid is then esterified with chloromethyl alcohol in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In industrial settings, the production of ®-chloromethyl 2-((tert-butoxycarbonyl)amino)pentanoate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
®-chloromethyl 2-((tert-butoxycarbonyl)amino)pentanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions using reagents like trifluoroacetic acid or hydrochloric acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid in dichloromethane are commonly used for deprotection.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of the original compound.
Deprotection Reactions: The major product is the free amino acid derivative after removal of the tert-butoxycarbonyl group.
Wissenschaftliche Forschungsanwendungen
®-chloromethyl 2-((tert-butoxycarbonyl)amino)pentanoate has several applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-chloromethyl 2-((tert-butoxycarbonyl)amino)pentanoate involves the following steps:
Nucleophilic Attack: The chloromethyl group is susceptible to nucleophilic attack, leading to substitution reactions.
Deprotection: The tert-butoxycarbonyl group is removed under acidic conditions, revealing the free amino group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-chloromethyl 2-((tert-butoxycarbonyl)amino)pentanoate: The enantiomer of the compound with similar properties but different stereochemistry.
®-chloromethyl 2-((tert-butoxycarbonyl)amino)butanoate: A similar compound with a shorter carbon chain.
®-chloromethyl 2-((tert-butoxycarbonyl)amino)hexanoate: A similar compound with a longer carbon chain.
Uniqueness
®-chloromethyl 2-((tert-butoxycarbonyl)amino)pentanoate is unique due to its specific stereochemistry and the presence of both a chloromethyl group and a tert-butoxycarbonyl-protected amino group. This combination of functional groups makes it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C11H20ClNO4 |
|---|---|
Molekulargewicht |
265.73 g/mol |
IUPAC-Name |
chloromethyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
InChI |
InChI=1S/C11H20ClNO4/c1-5-6-8(9(14)16-7-12)13-10(15)17-11(2,3)4/h8H,5-7H2,1-4H3,(H,13,15)/t8-/m1/s1 |
InChI-Schlüssel |
JSNAXNGFWWBFRY-MRVPVSSYSA-N |
Isomerische SMILES |
CCC[C@H](C(=O)OCCl)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CCCC(C(=O)OCCl)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]sulfanylpropanoic acid](/img/structure/B12071671.png)












